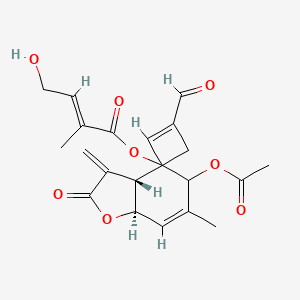

Eupalinolide O

描述

BenchChem offers high-quality Eupalinolide O suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Eupalinolide O including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C22H26O8 |

|---|---|

分子量 |

418.4 g/mol |

IUPAC 名称 |

[(3aR,6E,10Z,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |

InChI |

InChI=1S/C22H26O8/c1-12(7-8-23)21(26)29-19-10-16(11-24)5-6-17(28-15(4)25)13(2)9-18-20(19)14(3)22(27)30-18/h5,7,9,11,17-20,23H,3,6,8,10H2,1-2,4H3/b12-7+,13-9-,16-5+/t17?,18-,19?,20+/m1/s1 |

InChI 键 |

MAIWERGSXNNKMK-NGHBZJCYSA-N |

手性 SMILES |

C/C/1=C/[C@@H]2[C@@H](C(C/C(=C\CC1OC(=O)C)/C=O)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 |

规范 SMILES |

CC1=CC2C(C(CC(=CCC1OC(=O)C)C=O)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |

产品来源 |

United States |

Foundational & Exploratory

Eupalinolide O: A Technical Guide to its Discovery, Sourcing, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide O is a naturally occurring sesquiterpenoid lactone, a class of secondary metabolites known for their diverse and potent biological activities. Isolated from the traditional medicinal plant Eupatorium lindleyanum DC., this compound has emerged as a subject of interest in oncological research. This technical guide provides a comprehensive overview of the discovery, natural source, and purification of Eupalinolide O. It further details its mechanism of action, focusing on the induction of apoptosis in cancer cells through the modulation of reactive oxygen species (ROS) and the Akt/p38 MAPK signaling pathway. This document synthesizes key quantitative data, outlines detailed experimental protocols, and presents visual diagrams of the relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the field of natural product-based drug discovery.

Discovery and Natural Source

Eupalinolide O was discovered as a constituent of Eupatorium lindleyanum DC., a perennial herbaceous plant belonging to the Asteraceae family.[1][2][3][4] This plant has a history of use in traditional Chinese medicine for treating various ailments.[1] Eupalinolide O is classified as a sesquiterpenoid, a diverse group of C15 terpenoids.[2] Its molecular formula is C₂₂H₂₆O₈, and it has a molecular weight of 418.4 g/mol .[2]

Isolation and Purification

The isolation and purification of Eupalinolide O from Eupatorium lindleyanum DC. involves a multi-step process, beginning with solvent extraction and followed by chromatographic separation. While a specific protocol for Eupalinolide O is not extensively detailed in the public domain, a general and effective methodology can be adapted from the successful isolation of its analogues, Eupalinolide A and B, from the same plant source.

Experimental Protocol: Isolation and Purification

This protocol describes a general method for the extraction and purification of eupalinolides from Eupatorium lindleyanum DC., which can be optimized for the specific isolation of Eupalinolide O.

2.1.1. Plant Material and Extraction

-

Preparation of Plant Material : The aerial parts of Eupatorium lindleyanum DC. are collected, air-dried, and ground into a fine powder.

-

Solvent Extraction : The powdered plant material is extracted with 95% ethanol (B145695) at a 1:10 (w/v) ratio at room temperature for 24 hours. This process is repeated three times to ensure exhaustive extraction.

-

Concentration : The collected ethanol extracts are combined and the solvent is removed under reduced pressure at a temperature maintained below 40°C to yield a crude ethanol extract.

2.1.2. Liquid-Liquid Partitioning

-

Suspension : The crude ethanol extract is suspended in water.

-

Sequential Partitioning : The aqueous suspension is then sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. The typical solvent series is:

-

Petroleum ether (to remove non-polar constituents)

-

Ethyl acetate

-

n-Butanol

-

-

Fraction Collection : The n-butanol fraction, which is enriched with sesquiterpenoid lactones, is collected and dried.

2.1.3. High-Speed Counter-Current Chromatography (HSCCC) Purification

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.

-

Solvent System Selection : A suitable two-phase solvent system is crucial for successful separation. A commonly used system for eupalinolides is a mixture of n-hexane-ethyl acetate-methanol-water at a ratio of 1:4:2:3 (v/v/v/v).[1][2] The mixture is thoroughly shaken and allowed to separate into two distinct phases. Both the upper (stationary phase) and lower (mobile phase) are degassed before use.

-

HSCCC Operation :

-

The HSCCC coil is filled with the upper phase (stationary phase).

-

The apparatus is set to a suitable revolution speed (e.g., 900 rpm).

-

The lower phase (mobile phase) is pumped through the column at a constant flow rate (e.g., 2.0 mL/min) until hydrodynamic equilibrium is established.

-

The dried n-butanol fraction is dissolved in a mixture of the upper and lower phases and injected into the system.

-

-

Fraction Collection and Analysis : The effluent is monitored using a UV detector (at 210-220 nm). Fractions are collected based on the resulting chromatogram peaks. The purity of the collected fractions containing Eupalinolide O is then determined by High-Performance Liquid Chromatography (HPLC).

Biological Activity and Mechanism of Action

Eupalinolide O has demonstrated significant anti-cancer activity, particularly against human triple-negative breast cancer (TNBC) cells.[5] Its primary mechanism of action involves the induction of apoptosis, a form of programmed cell death.

Induction of Apoptosis

Eupalinolide O triggers apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This is characterized by a loss of mitochondrial membrane potential (MMP) and the subsequent activation of a cascade of caspases, which are cysteine-aspartic proteases that execute the apoptotic process.

Signaling Pathway: ROS Generation and Akt/p38 MAPK Modulation

The apoptotic effects of Eupalinolide O are mediated by its influence on intracellular signaling pathways, specifically the generation of reactive oxygen species (ROS) and the modulation of the Akt and p38 mitogen-activated protein kinase (MAPK) pathways.[5]

-

Reactive Oxygen Species (ROS) Generation : Eupalinolide O treatment leads to an increase in intracellular ROS levels. ROS are chemically reactive species containing oxygen that can act as signaling molecules. At high concentrations, they can induce oxidative stress and damage cellular components, leading to apoptosis.

-

Akt/p38 MAPK Signaling :

-

Akt Pathway : The Akt signaling pathway is a crucial regulator of cell survival and proliferation. Eupalinolide O has been observed to inhibit the phosphorylation of Akt, thereby suppressing this pro-survival pathway.

-

p38 MAPK Pathway : Conversely, the p38 MAPK pathway is a stress-activated pathway that is often involved in inducing apoptosis. Eupalinolide O treatment leads to the activation of the p38 MAPK pathway.

-

The interplay between the inhibition of the pro-survival Akt pathway and the activation of the pro-apoptotic p38 MAPK pathway, coupled with increased ROS generation, culminates in the induction of apoptosis in cancer cells.

Quantitative Data

The anti-cancer efficacy of Eupalinolide O has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to express the potency of a compound in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | Assay | IC₅₀ (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | 5 | [5] |

| BT-549 | Triple-Negative Breast Cancer | MTT | 10 | [5] |

Table 1: IC₅₀ Values of Eupalinolide O in Triple-Negative Breast Cancer Cell Lines.

Experimental Protocols for Biological Activity Assessment

The following protocols are standard methods used to evaluate the biological activity of Eupalinolide O.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with various concentrations of Eupalinolide O (and a vehicle control, e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Incubation : After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).

-

Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting : Cells are treated with Eupalinolide O for a designated time. Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

-

Staining : The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

-

Flow Cytometry Analysis : The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample.

-

Protein Extraction : Following treatment with Eupalinolide O, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification : The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer : Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., phospho-Akt, total Akt, phospho-p38, total p38, and a loading control like GAPDH or β-actin).

-

Secondary Antibody Incubation and Detection : The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Eupalinolide O, a sesquiterpenoid lactone isolated from Eupatorium lindleyanum DC., demonstrates promising anti-cancer properties, particularly against triple-negative breast cancer. Its ability to induce apoptosis through the generation of ROS and the modulation of the Akt/p38 MAPK signaling pathway highlights its potential as a lead compound for the development of novel cancer therapeutics. The detailed protocols and data presented in this guide offer a foundational resource for researchers aiming to further investigate the pharmacological potential of Eupalinolide O and other related natural products. Further studies are warranted to explore its efficacy in vivo and to fully elucidate its molecular targets.

References

- 1. mdpi.com [mdpi.com]

- 2. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Eupalinolide O: A Spectroscopic and Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the spectroscopic data of Eupalinolide O, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, to aid in its identification and characterization. Furthermore, this document details the experimental protocols for acquiring such data and presents a key signaling pathway associated with its biological activity.

Spectroscopic Data

The structural elucidation of Eupalinolide O has been accomplished through various spectroscopic techniques. The following tables summarize the key NMR and MS data. While a complete, published dataset for Eupalinolide O was not available at the time of this writing, the following MS data has been reported, and representative ¹H and ¹³C NMR data for a closely related analogue, Eupalinolide A, are provided for structural comparison and as a guide for characterization.

Mass Spectrometry (MS) Data for Eupalinolide O

High-resolution mass spectrometry provides crucial information for determining the elemental composition and identifying compounds.

| Ion | Measured m/z | Characteristic Fragment Ions |

| [M+H]⁺ | 463.1944 | 227.1070, 209.0962, 199.0751 |

| [M+NH₄]⁺ | 480.2212 | 181.1006, 165.0695 |

| [M+Na]⁺ | 485.1769 |

Representative ¹H NMR Data (Eupalinolide A)

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The data presented here is for Eupalinolide A, a structurally similar compound, and serves as a reference.

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1 | 5.40 | d | 10.0 |

| 2α | 2.38 | m | |

| 2β | 2.20 | m | |

| 3 | 4.95 | t | 10.0 |

| 5 | 5.10 | d | 10.0 |

| 6 | 5.30 | t | 10.0 |

| 7 | 3.20 | m | |

| 8 | 5.25 | d | 10.0 |

| 9α | 2.60 | m | |

| 9β | 2.45 | m | |

| 13a | 6.20 | d | 3.5 |

| 13b | 5.60 | d | 3.0 |

| 14a | 4.90 | d | 12.5 |

| 14b | 4.60 | d | 12.5 |

| 15 | 1.80 | s | |

| 2' | 6.90 | q | 7.0 |

| 3' | 1.90 | d | 7.0 |

| 4' | 4.30 | s | |

| 5' | 1.85 | s | |

| 3-OAc | 2.05 | s | |

| 14-OAc | 2.10 | s |

Representative ¹³C NMR Data (Eupalinolide A)

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The data presented here is for Eupalinolide A.

| Position | Chemical Shift (δ) ppm |

| 1 | 134.5 |

| 2 | 38.0 |

| 3 | 75.0 |

| 4 | 140.0 |

| 5 | 125.0 |

| 6 | 80.0 |

| 7 | 50.0 |

| 8 | 78.0 |

| 9 | 40.0 |

| 10 | 135.0 |

| 11 | 138.0 |

| 12 | 170.0 |

| 13 | 122.0 |

| 14 | 65.0 |

| 15 | 18.0 |

| 1' | 168.0 |

| 2' | 128.0 |

| 3' | 138.0 |

| 4' | 60.0 |

| 5' | 15.0 |

| 3-OAc | 170.5, 21.0 |

| 14-OAc | 171.0, 21.5 |

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of eupalinolides from Eupatorium lindleyanum.

Isolation of Eupalinolide O

-

Extraction: The air-dried and powdered aerial parts of Eupatorium lindleyanum are extracted with 95% ethanol (B145695) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate.

-

Chromatography: The chloroform-soluble fraction, typically rich in sesquiterpene lactones, is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of petroleum ether and ethyl acetate. Fractions are monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing compounds of interest are further purified by repeated column chromatography on silica gel and preparative high-performance liquid chromatography (HPLC) to yield pure Eupalinolide O.

NMR Spectroscopy

-

Sample Preparation: A sample of pure Eupalinolide O (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a 5 mm NMR tube.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters: Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Parameters: Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of ¹³C.

Mass Spectrometry

-

Instrumentation: High-resolution mass spectrometry is performed using a quadrupole time-of-flight (Q-TOF) mass spectrometer coupled with an electrospray ionization (ESI) source.

-

Sample Infusion: A dilute solution of Eupalinolide O in a suitable solvent (e.g., methanol, acetonitrile) is infused into the ESI source.

-

Data Acquisition: Mass spectra are acquired in positive ion mode. The full scan mode is used to determine the protonated molecular ion ([M+H]⁺) and other adducts (e.g., [M+Na]⁺, [M+NH₄]⁺).

-

Tandem MS (MS/MS): Product ion scans are performed on the protonated molecular ion to obtain fragmentation patterns, which aid in structural elucidation.

Signaling Pathway

Eupalinolide O has been shown to induce apoptosis in human triple-negative breast cancer cells through the modulation of reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway.

Caption: Eupalinolide O induces apoptosis via ROS-mediated Akt/p38 MAPK signaling.

Conclusion

This technical guide provides essential spectroscopic data and methodologies for researchers working with Eupalinolide O. The presented NMR and MS data serve as a valuable resource for the identification and structural confirmation of this promising natural product. The elucidation of its apoptotic signaling pathway offers a foundation for further investigation into its mechanism of action and potential as a therapeutic agent. It is anticipated that this comprehensive guide will facilitate ongoing and future research in the field of natural product chemistry and drug development.

Eupalinolide O: A Technical Guide to its Biological Activity and Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has emerged as a compound of significant interest in oncological research.[1][2] This technical guide provides a comprehensive overview of the biological activity of Eupalinolide O, with a primary focus on its anticancer properties. The document summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes the underlying molecular mechanisms. While Eupalinolide O's anticancer activities are increasingly well-documented, data on its anti-inflammatory effects remain limited in the current scientific literature.

Quantitative Biological Activity Data

The cytotoxic effects of Eupalinolide O have been predominantly evaluated against triple-negative breast cancer (TNBC) cell lines, demonstrating both time- and dose-dependent inhibition of cell viability. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

| Cell Line | Cancer Type | Time Point | IC50 (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 24 h | 10.34 | [1] |

| 48 h | 5.85 | [1] | ||

| 72 h | 3.57 | [1] | ||

| MDA-MB-453 | Triple-Negative Breast Cancer | 24 h | 11.47 | [1] |

| 48 h | 7.06 | [1] | ||

| 72 h | 3.03 | [1] | ||

| MDA-MB-468 | Triple-Negative Breast Cancer | 72 h | 4.30 ± 0.39 | [3] |

| MCF 10A | Normal Breast Epithelial | - | Insensitive | [1] |

Table 1: Cytotoxicity of Eupalinolide O against breast cancer cell lines.

Mechanism of Action: Anticancer Activity

Eupalinolide O exerts its anticancer effects primarily through the induction of apoptosis and cell cycle arrest.[1][2] The core mechanism involves the modulation of intracellular reactive oxygen species (ROS) and the subsequent impact on key signaling pathways.

Signaling Pathway of Eupalinolide O-Induced Apoptosis

Eupalinolide O treatment leads to an increase in intracellular ROS, which in turn modulates the Akt/p38 MAPK signaling pathway.[1][4] This cascade of events results in the loss of mitochondrial membrane potential, activation of caspases, and ultimately, apoptotic cell death.[1][2]

Cell Cycle Arrest

In addition to inducing apoptosis, Eupalinolide O has been shown to cause cell cycle arrest at the G2/M phase in human breast cancer cells.[2] This is associated with a significant decrease in the expression of key cell cycle-related proteins, including cyclin B1 and cdc2.[2]

Experimental Protocols

The following section provides detailed methodologies for the key experiments used to characterize the biological activity of Eupalinolide O.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effect of Eupalinolide O on cancer cells.

Protocol:

-

Cell Seeding: Seed human breast cancer cells (e.g., MDA-MB-231, MDA-MB-453) and a normal breast epithelial cell line (e.g., MCF 10A) in 96-well plates at a density of 5 x 10³ cells per well. Allow the cells to adhere for 24 hours.

-

Treatment: Treat the cells with increasing concentrations of Eupalinolide O (e.g., 0, 1, 5, 10, 20 µM) for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

-

Solubilization: Remove the supernatant and add a solvent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 550 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with Eupalinolide O (e.g., 5 and 10 µM) for 48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Treat cells with Eupalinolide O for the desired time.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing. Store at 4°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

-

Incubation: Incubate the cells in the dark to allow for DNA staining.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

Western blotting is employed to detect changes in the expression levels of specific proteins involved in signaling pathways.

Protocol:

-

Protein Extraction: After treatment with Eupalinolide O, lyse the cells in RIPA buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Akt, phospho-Akt, p38, phospho-p38, caspase-3, cyclin B1) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Eupalinolide O demonstrates significant anticancer activity, particularly against triple-negative breast cancer, by inducing apoptosis and cell cycle arrest through the modulation of the ROS-Akt/p38 MAPK signaling pathway. The provided data and protocols offer a valuable resource for researchers investigating the therapeutic potential of this natural compound. Further studies are warranted to explore its efficacy in other cancer types and to investigate its potential anti-inflammatory properties.

References

- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Eupalinolide O: A Technical Overview of its Mechanism of Action in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O, a novel sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has emerged as a promising natural compound with significant anticancer properties.[1] Extensive in vitro and in vivo studies have begun to elucidate its complex mechanism of action, highlighting its potential as a therapeutic agent, particularly in the context of breast cancer, including aggressive subtypes like triple-negative breast cancer (TNBC).[2][3] This technical guide provides a comprehensive overview of the core mechanisms through which Eupalinolide O exerts its cytotoxic and antiproliferative effects, with a focus on its impact on key signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of Action

Eupalinolide O's anticancer activity is primarily driven by two interconnected cellular processes: the induction of apoptosis and the arrest of the cell cycle.[1] These effects are orchestrated through the modulation of a network of signaling pathways, ultimately leading to the inhibition of cancer cell growth and proliferation.

Induction of Apoptosis

Eupalinolide O is a potent inducer of apoptosis in cancer cells.[4] This programmed cell death is initiated through the intrinsic, or mitochondrial-mediated, pathway.[2]

Key Molecular Events:

-

Generation of Reactive Oxygen Species (ROS): Eupalinolide O treatment leads to an elevation of intracellular ROS levels. This increase in oxidative stress is a critical upstream event that triggers the apoptotic cascade.[2][5]

-

Disruption of Mitochondrial Membrane Potential (MMP): The accumulation of ROS contributes to the loss of mitochondrial membrane potential, a hallmark of intrinsic apoptosis.[1][2]

-

Modulation of Apoptotic Proteins: The compound influences the expression of key apoptosis-regulating proteins. It has been observed to downregulate the anti-apoptotic Bcl-2 mRNA and upregulate the pro-apoptotic Bax mRNA.[2]

-

Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of caspases. Specifically, the activation of caspase-9 and the executioner caspase-3 is significantly observed.[2][6] The induction of apoptosis by Eupalinolide O is caspase-dependent, as its effects can be significantly prevented by a pan-caspase inhibitor, Z-VAD-FMK.[1][4]

-

PARP Cleavage: Activated caspase-3 leads to the cleavage of poly(ADP-ribose) polymerase (PARP), an event that facilitates cellular disassembly and serves as a biochemical marker of apoptosis.[2]

Cell Cycle Arrest

In addition to inducing apoptosis, Eupalinolide O impedes cancer cell proliferation by causing cell cycle arrest, primarily at the G2/M phase.[1]

Key Molecular Events:

-

Downregulation of Cell Cycle-Related Proteins: Treatment with Eupalinolide O results in a significant decrease in the expression of key proteins that regulate the G2/M transition, namely cyclin B1 and cdc2 (also known as CDK1).[1]

Signaling Pathway Modulation

The induction of apoptosis and cell cycle arrest by Eupalinolide O is a consequence of its ability to modulate critical intracellular signaling pathways that govern cell survival and proliferation.

Akt/p38 MAPK Signaling Pathway

Eupalinolide O has been shown to suppress the Akt signaling pathway, a crucial pathway for cell survival and proliferation.[1] Concurrently, it influences the p38 MAPK pathway. In vivo experiments have demonstrated that Eupalinolide O treatment leads to decreased phosphorylation of Akt and increased phosphorylation of p38.[2][5] The modulation of the Akt/p38 MAPK pathway, in conjunction with ROS generation, appears to be a central mechanism driving Eupalinolide O-induced apoptosis in triple-negative breast cancer cells.[2][5]

Caption: Eupalinolide O signaling mechanism overview.

Quantitative Data Summary

The following table summarizes the key quantitative data reported in the literature regarding the efficacy of Eupalinolide O.

| Parameter | Cell Line | Value | Exposure Time | Reference |

| IC₅₀ | MDA-MB-468 | 1.04 µM | 72 h | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of Eupalinolide O's mechanism of action.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of Eupalinolide O on cancer cells.

-

Methodology:

-

Cancer cells (e.g., MDA-MB-468) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of Eupalinolide O for different time points (e.g., 24, 48, and 72 hours).[4]

-

Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

The supernatant is removed, and the formazan crystals are dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.[2][4][5]

-

Apoptosis Assay (Annexin V-FITC/7AAD Staining)

-

Objective: To quantify the percentage of apoptotic cells following Eupalinolide O treatment.

-

Methodology:

-

Cells are treated with Eupalinolide O for a predetermined duration.

-

Both adherent and floating cells are harvested and washed with cold phosphate-buffered saline (PBS).

-

Cells are resuspended in a binding buffer and stained with Annexin V-FITC and 7-amino-actinomycin D (7AAD) or Propidium (B1200493) Iodide (PI), according to the manufacturer's instructions.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/7AAD-negative cells are considered early apoptotic, while Annexin V-positive/7AAD-positive cells are late apoptotic.[2][4]

-

Caption: Experimental workflow for apoptosis assay.

Cell Cycle Analysis

-

Objective: To determine the effect of Eupalinolide O on cell cycle distribution.

-

Methodology:

-

Cells are treated with Eupalinolide O for a specified time.

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

-

The fixed cells are washed and then incubated with a solution containing RNase A and propidium iodide (PI) to stain the cellular DNA.

-

The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.[1]

-

Western Blot Analysis

-

Objective: To measure the expression levels of specific proteins involved in apoptosis, cell cycle, and signaling pathways.

-

Methodology:

-

Following treatment with Eupalinolide O, cells are lysed to extract total proteins.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cyclin B1, cdc2, p-Akt, p-p38, caspase-3).

-

After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][5]

-

Conclusion

Eupalinolide O demonstrates significant anticancer activity through a multifaceted mechanism of action. Its ability to induce ROS generation, modulate the Akt/p38 MAPK pathway, disrupt mitochondrial function, activate caspases, and arrest the cell cycle at the G2/M phase collectively contributes to its potent pro-apoptotic and anti-proliferative effects. These findings underscore the potential of Eupalinolide O as a lead compound for the development of novel cancer therapeutics, particularly for challenging malignancies like triple-negative breast cancer. Further research is warranted to fully elucidate its pharmacological profile and to explore its efficacy and safety in more advanced preclinical and clinical settings.

References

- 1. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]

Eupalinolide O: An In-Vitro Technical Analysis of its Anticancer Potential

Abstract: Eupalinolide O, a sesquiterpene lactone isolated from the traditional Chinese medicine Eupatorium lindleyanum DC., has emerged as a compound of interest in oncology research. In vitro studies have demonstrated its significant cytotoxic and antiproliferative activities against various cancer cell lines, particularly those associated with breast cancer. This document provides a comprehensive technical overview of the in vitro anticancer potential of Eupalinolide O, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms. The primary modes of action identified are the induction of apoptosis and cell cycle arrest, orchestrated through the modulation of critical signaling pathways, including ROS generation and the Akt/p38 MAPK cascade.

Cytotoxicity and Antiproliferative Activity

Eupalinolide O exhibits potent, dose- and time-dependent cytotoxicity against human triple-negative breast cancer (TNBC) cell lines, while showing markedly less activity against normal human epithelial cells, suggesting a degree of tumor selectivity.

Half-Maximal Inhibitory Concentration (IC50)

The antiproliferative effects of Eupalinolide O were quantified using MTT assays. The IC50 values, detailed in Table 1, demonstrate a significant reduction in cancer cell viability with increasing concentration and duration of exposure.

Table 1: IC50 Values of Eupalinolide O in Human Breast Cell Lines

| Cell Line | Type | 24h (µM) | 48h (µM) | 72h (µM) | Source |

|---|---|---|---|---|---|

| MDA-MB-231 | Triple-Negative Breast Cancer | 10.34 | 5.85 | 3.57 | |

| MDA-MB-453 | Triple-Negative Breast Cancer | 11.47 | 7.06 | 3.03 |

| MCF 10A | Normal Breast Epithelial | Insensitive | Insensitive | Insensitive | |

Inhibition of Colony Formation

The long-term antiproliferative capacity of Eupalinolide O was assessed via clonogenic assays. The compound significantly suppressed the ability of TNBC cells to form colonies in a concentration-dependent manner, while normal MCF 10A cells were largely unaffected.

Table 2: Effect of Eupalinolide O on TNBC Cell Colony Formation

| Concentration (µM) | Mean Colony Number (MDA-MB-231) | Mean Colony Number (MDA-MB-453) | Source |

|---|---|---|---|

| 1 | 76.00 ± 7.00 | 78.33 ± 8.08 | |

| 5 | 68.00 ± 6.08 | 71.67 ± 6.66 | |

| 10 | 59.67 ± 6.11 | 61.67 ± 5.13 |

| 20 | 31.33 ± 3.21 | 53.00 ± 4.36 | |

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Eupalinolide O exerts its anticancer effects primarily through the induction of programmed cell death (apoptosis) and the halting of cell division (cell cycle arrest).

Induction of Caspase-Dependent Apoptosis

Eupalinolide O is a potent inducer of apoptosis.[1] Flow cytometric analysis confirms a significant increase in the population of apoptotic cells following treatment.[1] The mechanism is primarily mediated by the intrinsic, mitochondrial pathway, characterized by a loss of mitochondrial membrane potential (MMP), a critical early event in apoptosis.[1] This disruption leads to the activation of a caspase cascade. Western blot analyses show decreased levels of pro-caspases-3 and -9 and a corresponding increase in their active, cleaved forms.[1] The cleavage of poly(ADP-ribose) polymerase (PARP), a key substrate of caspase-3, further confirms the execution of the apoptotic program.[1] The pro-apoptotic effects can be significantly reversed by the use of a pan-caspase inhibitor, Z-VAD-FMK, confirming the caspase-dependent nature of the cell death.[1]

Caption: Intrinsic apoptosis pathway activated by Eupalinolide O.

G2/M Phase Cell Cycle Arrest

In addition to inducing apoptosis, Eupalinolide O disrupts the cell cycle progression in MDA-MB-468 breast cancer cells.[1] Flow cytometry analysis reveals a significant accumulation of cells in the G2/M phase of the cell cycle, increasing from a baseline of 12.67% to 31.60% after treatment with 8 µM of the compound.[1] This arrest prevents the cancer cells from proceeding into mitosis and dividing.

The molecular basis for this G2/M arrest involves the downregulation of key regulatory proteins. Eupalinolide O treatment leads to a dose-dependent decrease in the protein levels of cyclin B1 and its catalytic partner, cdc2 (also known as CDK1).[1] This reduction prevents the formation of the active cyclin B1/cdc2 complex, which is essential for entry into mitosis.

References

Eupalinolide O: An In-depth Technical Guide to its Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has emerged as a promising natural compound with significant anti-cancer properties.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying eupalinolide O's therapeutic potential, with a focus on its modulation of key signaling pathways. This document details the experimental evidence, presents quantitative data in a structured format, outlines detailed experimental protocols, and provides visual representations of the affected signaling cascades to support further research and drug development efforts in oncology.

Introduction

Sesquiterpene lactones are a class of naturally occurring compounds known for their diverse biological activities, including potent anti-tumor effects.[1] Eupalinolide O falls within this class and has demonstrated significant cytotoxicity against various cancer cell lines, particularly human breast cancer.[1] Its mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest, making it a molecule of high interest for cancer therapy.[1][2] This guide will delve into the core signaling pathways that eupalinolide O hijacks to exert its anti-proliferative effects.

Core Signaling Pathways Modulated by Eupalinolide O

Eupalinolide O's anti-cancer activity is primarily attributed to its ability to modulate multiple intracellular signaling pathways. The most well-documented pathways include the induction of apoptosis via Reactive Oxygen Species (ROS) generation and the subsequent modulation of the Akt/p38 MAPK signaling cascade.

ROS Generation and Oxidative Stress

A key mechanism of eupalinolide O is the induction of intracellular ROS.[1] ROS are chemically reactive species containing oxygen that, at high levels, can induce cellular damage and trigger apoptosis. Eupalinolide O treatment has been shown to elevate ROS content in triple-negative breast cancer (TNBC) cells.[1] This increase in ROS is a critical upstream event that initiates the apoptotic cascade.

Akt/p38 MAPK Signaling Pathway

The Akt and p38 Mitogen-Activated Protein Kinase (MAPK) pathways are crucial regulators of cell survival and apoptosis. Eupalinolide O has been shown to modulate these pathways in human triple-negative breast cancer cells.[1][3] Specifically, treatment with eupalinolide O leads to a reduction in the phosphorylation of Akt, a key pro-survival kinase, and an increase in the phosphorylation of p38, a kinase involved in apoptotic signaling.[1][3] This dual action shifts the cellular balance towards apoptosis.

Quantitative Data on Eupalinolide O Bioactivity

The following tables summarize the quantitative data from studies investigating the effects of eupalinolide O on cancer cells.

Table 1: Cytotoxicity of Eupalinolide O (IC50 Values)

| Cell Line | 24h (µM) | 48h (µM) | 72h (µM) | Reference |

| MDA-MB-231 | 10.34 | 5.85 | 3.57 | [1] |

| MDA-MB-468 | - | - | 1.04 | [2] |

| MDA-MB-453 | 11.47 | 7.06 | 3.03 | [1] |

| MCF 10A (non-cancerous) | Insensitive | Insensitive | Insensitive | [1] |

Table 2: Effect of Eupalinolide O on Colony Formation in TNBC Cells

| Cell Line | Treatment (µM) | Colony Number (Mean ± SD) | Reference |

| MDA-MB-231 | 0 | - | [1] |

| 1 | 76.00 ± 7.00 | [1] | |

| 5 | 68.00 ± 6.08 | [1] | |

| 10 | 59.67 ± 6.11 | [1] | |

| 20 | 31.33 ± 3.21 | [1] | |

| MDA-MB-453 | 0 | - | [1] |

| 1 | 78.33 ± 8.08 | [1] | |

| 5 | 71.67 ± 6.66 | [1] | |

| 10 | 61.67 ± 5.13 | [1] | |

| 20 | 53.00 ± 4.36 | [1] |

Table 3: Modulation of Apoptosis-Related Proteins and ROS by Eupalinolide O

| Parameter | Cell Line | Treatment (µM) | Effect | Reference |

| Caspase-3 Activity | TNBC cells | 5 and 10 | Elevated | [1] |

| PARP mRNA Expression | TNBC cells | 10 | Upregulated | [1] |

| Caspase-3 mRNA Expression | TNBC cells | 10 | Upregulated | [1] |

| Caspase-9 mRNA Expression | TNBC cells | 10 | Upregulated | [1] |

| ROS Generation | TNBC cells | 5 and 10 | Elevated | [1] |

| Akt Phosphorylation | TNBC cells | Not specified | Reduced | [1] |

| p38 Phosphorylation | TNBC cells | Not specified | Elevated | [1] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of eupalinolide O or a vehicle control (e.g., DMSO) for specified durations (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be more than 650 nm.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with eupalinolide O for the desired time.

-

Cell Harvesting: Collect both floating and adherent cells, and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2) at a concentration of approximately 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.

-

Incubation: Incubate the cells at room temperature for 15-20 minutes in the dark.[4]

-

Flow Cytometry: Add 400 µL of 1X Annexin-binding buffer and analyze the stained cells by flow cytometry immediately.

Western Blotting

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Following treatment with eupalinolide O, lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature.[5] Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, p38, p-p38, caspase-3) overnight at 4°C.[6] Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[5]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

This assay is used to detect the loss of mitochondrial membrane potential, a hallmark of apoptosis.

-

Cell Treatment: Treat cells with eupalinolide O as required.

-

JC-1 Staining: Resuspend the cells in warm PBS and add JC-1 staining solution. Incubate for 15-30 minutes at 37°C.

-

Washing: Pellet the cells by centrifugation and wash with warm PBS.

-

Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells, JC-1 forms aggregates in the mitochondria, which fluoresce red. In apoptotic cells with decreased mitochondrial membrane potential, JC-1 remains in the cytoplasm as monomers and fluoresces green. The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

In Vivo Xenograft Study

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

-

Cell Implantation: Inject cancer cells (e.g., 2.5 x 10⁶ luciferase-labeled MDA-MB-231 or MDA-MB-453 cells) into the mammary fat pads of female BALB/c nude mice.[1]

-

Treatment: Once tumors are established, treat the mice with eupalinolide O (e.g., via intraperitoneal injection) for a specified period (e.g., 20 days).[1]

-

Tumor Monitoring: Monitor tumor growth by measuring tumor volume (volume = 0.5 × (length × width²)) at regular intervals.[1] An in vivo bioluminescence imaging system can be used to monitor the distribution of luciferase-labeled cancer cells.[1]

-

Endpoint Analysis: At the end of the experiment, euthanize the mice, and resect and weigh the tumors.[1] Tumor tissues can be used for further analysis, such as hematoxylin-eosin (HE) staining and western blotting.[1]

Visualizing the Molecular Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Eupalinolide O induces apoptosis via ROS and Akt/p38 MAPK pathways.

Caption: Experimental workflow for apoptosis detection.

Conclusion

Eupalinolide O demonstrates significant potential as an anti-cancer agent by inducing apoptosis and cell cycle arrest in cancer cells. Its multi-faceted mechanism of action, primarily through the generation of ROS and modulation of the Akt/p38 MAPK signaling pathway, provides a strong rationale for its further development. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals to advance the study of eupalinolide O and its analogues as potential cancer therapeutics. Further research is warranted to fully elucidate its therapeutic potential and to explore its efficacy in a broader range of cancer types.

References

- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. researchhub.com [researchhub.com]

- 4. kumc.edu [kumc.edu]

- 5. bosterbio.com [bosterbio.com]

- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Eupalinolide O: A Potential Therapeutic Agent for Triple-Negative Breast Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies.[1][2][3] Accounting for 15-20% of all breast cancers, TNBC is characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][4] This lack of well-defined molecular targets necessitates the exploration of novel therapeutic agents. Eupalinolide O, a sesquiterpene lactone extracted from the traditional Chinese medicine Eupatorium lindleyanum DC., has emerged as a promising candidate, demonstrating significant anti-tumor activity in TNBC models.[1][5] This document provides a comprehensive overview of the effects of Eupalinolide O on TNBC, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Quantitative Analysis of Eupalinolide O's Anti-Cancer Effects

The anti-proliferative and cytotoxic effects of Eupalinolide O on TNBC cells have been quantified through various in vitro and in vivo studies. The data consistently demonstrates a dose- and time-dependent inhibition of TNBC cell growth, while exhibiting minimal effects on non-cancerous cells.

In Vitro Efficacy

Table 1: IC50 Values of Eupalinolide O in TNBC and Normal Breast Epithelial Cells [1]

| Cell Line | Time Point | IC50 (μM) |

| MDA-MB-231 | 24 h | 10.34 |

| 48 h | 5.85 | |

| 72 h | 3.57 | |

| MDA-MB-453 | 24 h | 11.47 |

| 48 h | 7.06 | |

| 72 h | 3.03 | |

| MCF 10A | - | Insensitive |

Table 2: Effect of Eupalinolide O on Colony Formation of TNBC and Normal Breast Epithelial Cells [1]

| Cell Line | Eupalinolide O Concentration (μM) | Colony Number (Mean ± SD) |

| MDA-MB-231 | 0 | Not specified |

| 1 | 76.00 ± 7.00 | |

| 5 | 68.00 ± 6.08 | |

| 10 | 59.67 ± 6.11 | |

| 20 | 31.33 ± 3.21 | |

| MDA-MB-453 | 0 | Not specified |

| 1 | 78.33 ± 8.08 | |

| 5 | 71.67 ± 6.66 | |

| 10 | 61.67 ± 5.13 | |

| 20 | 53.00 ± 4.36 | |

| MCF 10A | - | No remarkable impact |

Mechanism of Action: Induction of Apoptosis via ROS-Mediated Akt/p38 MAPK Signaling

Eupalinolide O exerts its anti-cancer effects primarily through the induction of apoptosis in TNBC cells.[1][2][5] This process is mediated by the generation of reactive oxygen species (ROS) and the subsequent modulation of the Akt/p38 MAPK signaling pathway.

Signaling Pathway Overview

Eupalinolide O treatment leads to a significant increase in intracellular ROS levels in TNBC cells.[1] This elevation in ROS triggers a cascade of events, including the loss of mitochondrial membrane potential (MMP) and the activation of caspase-3, a key executioner of apoptosis.[1][5] Concurrently, Eupalinolide O treatment suppresses the phosphorylation of Akt, a pro-survival kinase, while promoting the phosphorylation of p38 MAPK, a kinase involved in stress-induced apoptosis.[1] The interplay between these signaling molecules culminates in the programmed cell death of TNBC cells.

Caption: Eupalinolide O induced signaling pathway in TNBC cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to investigate the effects of Eupalinolide O on TNBC.

Cell Culture

TNBC cell lines (MDA-MB-231 and MDA-MB-453) and the non-tumorigenic breast epithelial cell line (MCF 10A) were used. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seed cells in 96-well plates.

-

After cell attachment, treat with various concentrations of Eupalinolide O for different time points (24, 48, 72 hours).

-

Add MTT solution to each well and incubate.

-

Remove the supernatant and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values.[1]

Clonogenic Assay

-

Seed a low density of cells in 6-well plates.

-

Treat with different concentrations of Eupalinolide O.

-

Incubate for a period that allows for colony formation (e.g., 2 weeks).

-

Fix the colonies with methanol (B129727) and stain with crystal violet.

-

Count the number of colonies containing at least 50 cells.[1]

Apoptosis Assay (Flow Cytometry)

-

Treat TNBC cells with Eupalinolide O for a specified time.

-

Harvest and wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in binding buffer.

-

Stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.[1]

Western Blotting

-

Treat cells with Eupalinolide O and lyse them to extract total protein.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, p38, p-p38, Caspase-3, Ki-67).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

In Vivo Xenograft Model

-

Inject TNBC cells (MDA-MB-231 or MDA-MB-453) subcutaneously into the flank of nude mice.

-

When tumors reach a palpable size, randomly assign mice to treatment groups (e.g., vehicle control, low-dose Eupalinolide O, high-dose Eupalinolide O).

-

Administer treatment (e.g., intraperitoneal injection) for a specified duration (e.g., 20 days).

-

Monitor tumor volume and body weight regularly.

-

At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., H&E staining, ELISA, Western blotting).[1]

Caption: General experimental workflow for evaluating Eupalinolide O.

Conclusion and Future Directions

Eupalinolide O has demonstrated significant potential as a therapeutic agent for triple-negative breast cancer. Its ability to selectively induce apoptosis in TNBC cells through the modulation of ROS generation and the Akt/p38 MAPK signaling pathway provides a strong rationale for its further development. The in vivo data corroborates the in vitro findings, showing tumor growth suppression in xenograft models.[1]

Future research should focus on optimizing the delivery of Eupalinolide O to enhance its therapeutic index, exploring potential combination therapies with existing chemotherapeutic agents, and further elucidating the intricate molecular mechanisms underlying its anti-cancer activity. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals working towards novel and effective treatments for triple-negative breast cancer.

References

- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | RETRACTED: Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway [frontiersin.org]

- 4. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line [mdpi.com]

- 5. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Eupalinolide O and Reactive Oxygen Species (ROS) Generation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide O, a sesquiterpene lactone isolated from Eupatorium lindleyanum DC., has emerged as a compound of significant interest in oncology research.[1] Accumulating evidence highlights its potent anti-cancer activities, particularly its ability to induce cell death in various cancer models, with a notable efficacy in triple-negative breast cancer (TNBC).[1][2] A central mechanism underpinning its therapeutic potential is the generation of intracellular reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the relationship between Eupalinolide O and ROS generation, detailing its effects on cancer cells, the signaling pathways involved, and the experimental protocols used for its investigation.

Data Presentation

The anti-proliferative and pro-apoptotic effects of Eupalinolide O and its analogs are concentration and time-dependent. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: Cytotoxicity of Eupalinolide O against Triple-Negative Breast Cancer (TNBC) Cells [1]

| Cell Line | Time Point | IC50 Value (µM) |

| MDA-MB-231 | 24 h | 10.34 |

| 48 h | 5.85 | |

| 72 h | 3.57 | |

| MDA-MB-453 | 24 h | 11.47 |

| 48 h | 7.06 | |

| 72 h | 3.03 | |

| MCF 10A (Normal) | - | Insensitive |

Table 2: Effect of Eupalinolide O on Colony Formation in TNBC Cells [1]

| Cell Line | Eupalinolide O (µM) | Mean Colony Number ± SD | Percentage Reduction (%) |

| MDA-MB-231 | 0 | - | 0 |

| 1 | 76.00 ± 7.00 | ~15 | |

| 5 | 68.00 ± 6.08 | ~24 | |

| 10 | 59.67 ± 6.11 | ~33 | |

| 20 | 31.33 ± 3.21 | ~65 | |

| MDA-MB-453 | 0 | - | 0 |

| 1 | 78.33 ± 8.08 | ~13 | |

| 5 | 71.67 ± 6.66 | ~20 | |

| 10 | 61.67 ± 5.13 | ~31 | |

| 20 | 53.00 ± 4.36 | ~41 |

Table 3: In Vivo Tumor Growth Inhibition by Eupalinolide O [1]

| Treatment Group | Tumor Volume Reduction | Tumor Weight Reduction |

| Low-dose EO | Significant in MDA-MB-453 xenografts | Significant reduction |

| High-dose EO | Significant in both MDA-MB-231 and MDA-MB-453 xenografts | Significant reduction |

| Adriamycin (Positive Control) | Significant reduction | Significant reduction |

Core Mechanism: ROS-Mediated Apoptosis

Eupalinolide O exerts its cytotoxic effects primarily through the induction of apoptosis, which is intrinsically linked to the generation of ROS.[1] The overproduction of ROS creates a state of oxidative stress within the cancer cells, triggering a cascade of events that culminate in programmed cell death.

Signaling Pathways

The molecular mechanism of Eupalinolide O-induced apoptosis involves the modulation of key signaling pathways. The increased intracellular ROS levels directly influence the Akt/p38 MAPK pathway.[1] Specifically, Eupalinolide O treatment leads to a decrease in the phosphorylation of Akt and ERK, while increasing the phosphorylation of p38.[1] This signaling cascade subsequently affects the expression of apoptosis-regulating proteins from the Bcl-2 family. A notable decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax have been observed, leading to a disruption of the mitochondrial membrane potential (MMP).[1] The loss of MMP is a critical step in the intrinsic apoptotic pathway, resulting in the activation of caspase-9 and the executioner caspase-3, which then orchestrate the dismantling of the cell.[1]

Caption: Eupalinolide O-induced signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for the key experiments used to elucidate the mechanism of action of Eupalinolide O.

Measurement of Intracellular ROS Generation

This protocol is for the quantitative assessment of Eupalinolide O-induced ROS generation using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[1]

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MDA-MB-453)

-

Eupalinolide O

-

DCFH-DA (10 mM stock in DMSO)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of Eupalinolide O (e.g., 0, 5, 10 µM) for 48 hours.

-

Staining:

-

Remove the culture medium and wash the cells once with PBS.

-

Add fresh medium containing 10 µM DCFH-DA to each well.

-

Incubate for 20-30 minutes at 37°C in the dark.

-

-

Cell Harvesting and Analysis:

-

Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Trypsinize and collect the cells in flow cytometry tubes.

-

Centrifuge the cells and resuspend the pellet in 500 µL of PBS.

-

Analyze the fluorescence intensity immediately using a flow cytometer with excitation at ~488 nm and emission at ~525 nm.

-

Caption: Workflow for measuring ROS generation.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Materials:

-

Treated and control cells

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

PBS

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect both floating and adherent cells from the culture plates. Centrifuge and wash the cell pellet twice with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Mitochondrial Membrane Potential (MMP) Assay

The JC-1 dye is used to monitor mitochondrial health. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.[4][5][6]

Materials:

-

Treated and control cells

-

JC-1 Mitochondrial Membrane Potential Assay Kit

-

Assay Buffer

-

Culture plates (e.g., 96-well black, clear-bottom for plate reader)

-

Fluorescence microscope, plate reader, or flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with Eupalinolide O as required for the experiment.

-

JC-1 Staining:

-

Prepare the JC-1 staining solution by diluting the JC-1 reagent in the cell culture medium (typically 1:10).

-

Remove the treatment medium, and add the JC-1 staining solution to the cells.

-

Incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

-

Washing:

-

Remove the staining solution and wash the cells with the provided Assay Buffer.

-

-

Analysis:

-

Microscopy: Observe the cells under a fluorescence microscope using filters for rhodamine (red J-aggregates) and FITC (green monomers).

-

Plate Reader: Measure the fluorescence intensity at ~590 nm (red) and ~535 nm (green). The ratio of red to green fluorescence is indicative of the MMP.

-

Flow Cytometry: Harvest the cells and analyze them using the FL1 (green) and FL2 (red) channels.

-

Western Blot Analysis

This protocol is used to detect changes in the expression and phosphorylation levels of proteins in the signaling pathway.[3][7]

Materials:

-

Treated and control cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-p38, anti-p38, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE: Denature equal amounts of protein and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

Eupalinolide O represents a promising natural compound for cancer therapy, with a mechanism of action that is strongly linked to the induction of ROS-mediated apoptosis. Its ability to selectively target cancer cells while having a minimal effect on normal cells enhances its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the anti-cancer properties of Eupalinolide O and its analogs. Future research should continue to explore the full spectrum of its molecular targets and its efficacy in various preclinical and clinical settings.

References

- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 101.200.202.226 [101.200.202.226]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Preliminary cytotoxicity studies of Eupalinolide O

An In-depth Technical Guide on the Preliminary Cytotoxicity of Eupalinolide O

Introduction

Eupalinolide O, a novel sesquiterpene lactone isolated from the plant Eupatorium lindleyanum DC., has emerged as a compound of interest in oncological research.[1][2] Sesquiterpene lactones are a class of natural products known for their diverse biological activities, including potential antitumor properties.[1] Preliminary studies have demonstrated that Eupalinolide O exhibits significant cytotoxic and anti-proliferative effects against human breast cancer cells, suggesting its potential as a promising natural compound for cancer therapy.[1][2] This technical guide provides a comprehensive overview of the initial cytotoxicity studies of Eupalinolide O, detailing its effects on cancer cell lines, the experimental protocols used for its evaluation, and the molecular mechanisms underlying its activity.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of Eupalinolide O has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by 50%.[3] The compound has shown a time- and concentration-dependent cytotoxic effect on various human breast cancer cell lines, while exhibiting lower toxicity towards normal epithelial cells.[2][4]

| Cell Line | Cancer Type | Time (h) | IC50 (µM) | Reference |

| MDA-MB-468 | Human Breast Cancer | 72 | 1.04 | [2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 10.34 | [4] |

| 48 | 5.85 | [4] | ||

| 72 | 3.57 | [4] | ||

| MDA-MB-453 | Triple-Negative Breast Cancer | 24 | 11.47 | [4] |

| 48 | 7.06 | [4] | ||

| 72 | 3.03 | [4] | ||

| MCF 10A | Normal Epithelial Cell Line | - | No significant cytotoxicity | [4] |

Experimental Protocols

The primary method used to assess the cytotoxicity of Eupalinolide O in the cited studies is the MTT assay.[2][4]

MTT Cell Viability Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for evaluating cell viability.[5][6] The principle is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active, living cells.[5][6] The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.[5]

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MDA-MB-453, MDA-MB-468)

-

Complete cell culture medium

-

Eupalinolide O (EO) stock solution

-

MTT solution (e.g., 5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[6]

-

96-well microplates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells, ensuring viability is above 90%. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well for cytotoxicity tests) in 100 µL of culture medium.[7] Incubate overnight to allow for cell attachment.[8]

-

Compound Treatment: Treat the cells with various concentrations of Eupalinolide O (e.g., 0, 1, 5, 10, 20 µM).[4] Include wells with medium only as a blank control. Incubate the plates for specific time periods (e.g., 24, 48, 72 hours) in a humidified incubator.[2][4]

-

MTT Addition: After the incubation period, add 10-50 µL of MTT labeling reagent to each well (final concentration of 0.5 mg/mL).[6][7]

-

Incubation with MTT: Incubate the plate for 4 hours in the incubator, allowing the MTT to be metabolized into formazan crystals.[6][7]

-

Solubilization: Carefully remove the supernatant and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][7] The plate may be shaken gently to ensure complete dissolution.[7]

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 500 and 600 nm (typically 570 nm).[6] A reference wavelength (e.g., 630 nm) can be used to reduce background noise.[5]

-

Data Analysis: Subtract the absorbance of the blank control from all readings. Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined from the dose-response curve.

Mechanism of Action & Signaling Pathways

Eupalinolide O exerts its cytotoxic effects through a multi-faceted mechanism involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2]

Induction of Apoptosis

Eupalinolide O triggers apoptosis in breast cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways.[2] Key events include:

-

Loss of Mitochondrial Membrane Potential (MMP): Treatment with Eupalinolide O leads to a significant loss of MMP, which is a critical early event in the intrinsic apoptotic pathway.[1][2][9]

-

Caspase Activation: The compound induces the activation of initiator caspases (caspase-8, caspase-9) and the executioner caspase (caspase-3).[2] This activation is crucial, as the apoptotic effects can be prevented by a pan-caspase inhibitor.[1][2]

-

Regulation of Apoptotic Proteins: Eupalinolide O modulates the expression of Bcl-2 family proteins, upregulating pro-apoptotic proteins like Bax and Bad while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xl.[2]

Cell Cycle Arrest

Studies show that Eupalinolide O can arrest the cell cycle at the G2/M phase in MDA-MB-468 cells.[1][2] This arrest prevents the cancer cells from progressing through mitosis and proliferating. The mechanism involves the significant downregulation of key cell cycle-related proteins, including cyclin B1 and cdc2.[1][2]

Modulation of Signaling Pathways

The cytotoxic activity of Eupalinolide O is linked to its ability to modulate critical intracellular signaling pathways.

-